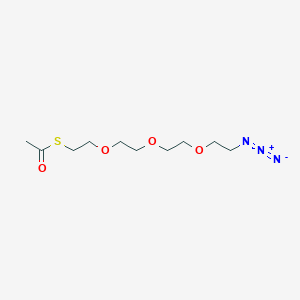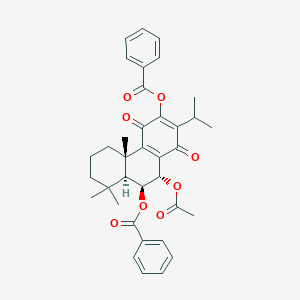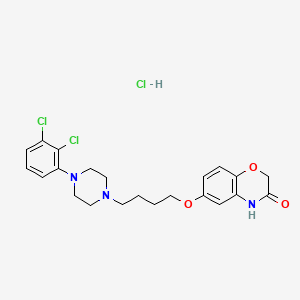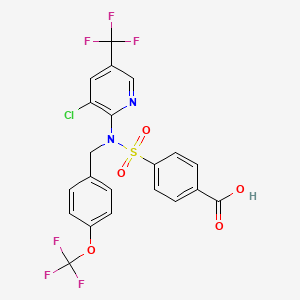
S-Acetyl-PEG3-Azid
Übersicht
Beschreibung
S-Acetyl-PEG3-Azide is a PEG derivative containing an azide group and a sulfur acetyl group . The azide group enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media . It can be used in the synthesis of PROTACs .
Synthesis Analysis
S-Acetyl-PEG3-Azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The molecular formula of S-Acetyl-PEG3-Azide is C10H19N3O4S . The molecular weight is 277.3 g/mol .Chemical Reactions Analysis
S-Acetyl-PEG3-Azide contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
The molecular weight of S-Acetyl-PEG3-Azide is 277.34 g/mol . The exact mass is 277.10962727 g/mol . The topological polar surface area is 84.4 Ų . The heavy atom count is 18 . The complexity is 260 .Wissenschaftliche Forschungsanwendungen
Click-Chemie
Die Azidgruppe in S-Acetyl-PEG3-Azid ermöglicht die Click-Chemie {svg_1} {svg_2} {svg_3}. Dies ist eine Art chemischer Reaktion, die kleine Einheiten miteinander verbindet. Sie wird häufig in der Wirkstoffforschung und Materialwissenschaft eingesetzt.
Biokonjugation
this compound ist ein nicht spaltbarer Linker für die Biokonjugation {svg_4}. Biokonjugation ist der Prozess der Verknüpfung von zwei Biomolekülen miteinander, der häufig in der pharmazeutischen Forschung verwendet wird.
Verbesserte Löslichkeit
Der hydrophile PEG-Spacer in this compound erhöht die Löslichkeit in wässrigen Medien {svg_5} {svg_6}. Dies macht ihn nützlich in verschiedenen biologischen und chemischen Anwendungen, bei denen die Löslichkeit eine Herausforderung darstellen kann.
Diagnostische Forschung
this compound könnte in der diagnostischen Forschung eingesetzt werden. Die Azidgruppe kann mit einem markierten Alkin zu einer stabilen Triazolbindung reagieren {svg_7}, die detektiert und quantifiziert werden kann.
Wirkmechanismus
Target of Action
S-Acetyl-PEG3-azide is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of various proteins .
Mode of Action
S-Acetyl-PEG3-azide operates through a process known as Click Chemistry . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The compound plays a significant role in the intracellular ubiquitin-proteasome system . This system is responsible for the selective degradation of target proteins . The compound, being a PROTAC linker, contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of S-Acetyl-PEG3-azide’s action is the selective degradation of target proteins . This degradation is achieved by exploiting the intracellular ubiquitin-proteasome system .
Action Environment
The action, efficacy, and stability of S-Acetyl-PEG3-azide can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the aqueous media in which it is present . .
Biochemische Analyse
Biochemical Properties
S-Acetyl-PEG3-azide is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
As a component of PROTACs, it plays a crucial role in selective protein degradation . This process can influence various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
S-Acetyl-PEG3-azide, as part of PROTACs, contributes to the mechanism of action of these molecules . The azide group in S-Acetyl-PEG3-azide enables Click Chemistry, forming stable triazole linkages . This allows the PROTAC to bind to its target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Metabolic Pathways
As a component of PROTACs, it would be expected to interact with enzymes involved in protein degradation, such as E3 ubiquitin ligases .
Transport and Distribution
As a component of PROTACs, it would be expected to be transported to the site of the target protein within the cell .
Subcellular Localization
As a component of PROTACs, it would be expected to localize to the site of the target protein within the cell .
Eigenschaften
IUPAC Name |
S-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4S/c1-10(14)18-9-8-17-7-6-16-5-4-15-3-2-12-13-11/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXCCFAIMVRUDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2-[5-[2-(cyclopropylamino)pyrimidin-4-yl]-4-(4-fluorophenyl)-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone](/img/structure/B610573.png)


![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)
